N-({[3,3'-bithiophene]-5-yl}methyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide typically involves the following steps:
Synthesis of 3,3’-bithiophene: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Formation of the sulfonamide group: The bithiophene derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired transformations. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted aromatic compounds.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, particularly in the development of conductive polymers and organic semiconductors.
Biology: The compound has been studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.
Industry: The compound’s unique structural features make it useful in the design of novel materials with specific electronic and optical properties, which can be applied in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by the enzyme. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
Comparison with Similar Compounds
N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-butylbenzenesulfonamide: This compound is used as a plasticizer in various polymers and has been studied for its neurotoxic effects.
N-phenylsulfonylbenzenesulfonamide: This compound is used as an organo-catalyst in organic synthesis reactions.
The uniqueness of N-({[3,3’-bithiophene]-5-yl}methyl)benzenesulfonamide lies in its bithiophene moiety, which imparts specific electronic and structural properties that are not present in other benzenesulfonamide derivatives. This makes it particularly valuable in the development of advanced materials and therapeutic agents.
Properties
IUPAC Name |
N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-21(18,15-4-2-1-3-5-15)16-9-14-8-13(11-20-14)12-6-7-19-10-12/h1-8,10-11,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAYKYPXULJQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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